1-Undecyne, 1-chloro-

Catalog No.
S15231317
CAS No.
56772-82-8
M.F
C11H19Cl
M. Wt
186.72 g/mol
Availability
In Stock
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1-Undecyne, 1-chloro-

CAS Number

56772-82-8

Product Name

1-Undecyne, 1-chloro-

IUPAC Name

1-chloroundec-1-yne

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

InChI

InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-9H2,1H3

InChI Key

NZPGJWVGKRKUGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CCl

1-Undecyne, 1-chloro- (also known as 11-chloro-1-undecyne) is an organic compound with the molecular formula C11_{11}H19_{19}Cl and a molecular weight of approximately 186.72 g/mol. It is characterized by a terminal alkyne functional group, specifically a triple bond between the first and second carbon atoms in the undecane chain. The compound appears as a colorless to light yellow liquid and has notable physical properties including a boiling point of about 240.8 °C and a density of 0.909 g/cm³ at room temperature .

The chemical behavior of 1-Undecyne, 1-chloro- can be classified primarily into two categories: alkyne reactions and halogen substitution reactions.

  • Alkyne Reactions: As a terminal alkyne, it can undergo reactions typical for alkynes, such as:
    • Hydrogenation: Can be converted to undecane in the presence of hydrogen and a catalyst.
    • Halogenation: Reacts with halogens (e.g., bromine or chlorine) to form dihalides.
    • Nucleophilic Addition: The triple bond can react with nucleophiles, leading to the formation of various derivatives.
  • Halogen Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles (e.g., hydroxide ions to form alcohols).

The synthesis of 1-Undecyne, 1-chloro- typically involves the chlorination of 1-undecyne or related compounds. Common methods include:

  • Chlorination of 1-Undecyne: Reacting 1-undecyne with chlorine gas under controlled conditions allows for the introduction of the chlorine atom at the terminal position.
  • Nucleophilic Substitution: Starting from undecyl bromide or iodide, treatment with a chloride source can yield the desired chloro compound.

These methods are often conducted in organic solvents and require careful control of reaction conditions to ensure selectivity and yield .

1-Undecyne, 1-chloro- finds applications in various fields:

  • Chemical Intermediates: Used in organic synthesis as an intermediate for producing more complex molecules.
  • Pharmaceuticals: Potential precursor in drug development due to its biological activity.
  • Material Science: May be used in the synthesis of polymers or coatings due to its alkyne functionality.

Several compounds are structurally similar to 1-Undecyne, 1-chloro-, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
1-UndecyneC11_{11}H20_{20}Terminal alkyne without halogen
Undecyl chlorideC11_{11}H23_{23}ClNon-terminal chlorinated alkane
Decyl bromideC10_{10}H21_{21}BrBrominated equivalent with one less carbon
Nonyl chlorideC9_{9}H19_{19}ClShorter chain length with similar reactivity

The uniqueness of 1-Undecyne, 1-chloro- lies in its combination of a terminal alkyne structure and a chlorine substituent, which may enhance its reactivity compared to non-terminal analogs .

The study of organohalogen compounds dates to the 15th century, with early examples like chloroethane documented as simple haloalkanes. However, the systematic synthesis of halogenated alkynes emerged much later, paralleling advancements in organic chemistry during the 19th and 20th centuries. The development of methods to introduce halogens into alkynes, such as direct halogenation and hydrohalogenation, enabled the creation of compounds like 1-undecyne, 1-chloro-. These syntheses often involved reacting terminal alkynes with chlorine gas (Cl$$_2$$) or hydrogen chloride (HCl) under controlled conditions, yielding products with precise structural configurations.

The discovery of halogenated alkynes expanded the toolkit for organic synthesis, allowing chemists to explore new reaction pathways. For instance, the addition of halogens to alkynes was found to proceed via cyclic halonium ion intermediates, a mechanism first elucidated in alkene halogenation studies. This historical progression underscores the iterative nature of chemical discovery, where insights from simpler systems informed the understanding of more complex molecules.

Role of Chloro Substituents in Alkynyl Compound Reactivity

The chlorine atom in 1-undecyne, 1-chloro- exerts significant electronic and steric effects on its reactivity. As an electron-withdrawing group, the chloro substituent polarizes the triple bond, enhancing its susceptibility to electrophilic attacks. This polarization facilitates reactions such as halogenation, where the alkyne acts as a nucleophile, attacking polarized halogen molecules (e.g., Cl$$_2$$) to form bridged halonium ions. Subsequent nucleophilic backside attack by halide ions yields trans-dihaloalkenes as major products, a stereochemical outcome consistent with the anti-addition mechanism.

Compared to non-halogenated alkynes, the presence of chlorine reduces the compound’s volatility and alters its solubility profile. These changes are attributed to increased molecular weight and the chlorine atom’s electronegativity, which enhances intermolecular dipole-dipole interactions. The table below contrasts key reactivity features of 1-undecyne, 1-chloro- with its non-chlorinated counterpart:

Property1-Undecyne, 1-Chloro-1-Undecyne (Non-Chlorinated)
Electrophilic ReactivityEnhancedModerate
Boiling PointHigherLower
Solubility in Polar SolventsIncreasedReduced

These modifications make chlorinated terminal alkynes valuable intermediates in multi-step synthetic routes, particularly where regioselectivity and stereochemical control are paramount.

Academic Significance in Modern Organohalogen Chemistry

In academic research, 1-undecyne, 1-chloro- serves as a model compound for investigating fundamental reaction mechanisms. Its structure allows chemists to probe the interplay between hybridization (sp vs. sp$$^2$$) and reactivity, a central theme in organohalogen chemistry. For example, studies comparing alkyne and alkene halogenation have revealed that the former’s lower reactivity stems from the strained geometry of halonium ion intermediates formed during electrophilic addition.

Moreover, chlorinated terminal alkynes are pivotal in synthesizing complex molecules, including pharmaceuticals and polymers. Their ability to undergo sequential transformations—such as initial halogenation followed by cross-coupling reactions—enables the construction of carbon-carbon bonds with high precision. This versatility is exemplified in the synthesis of bioactive compounds, where the chloro group acts as a directing moiety or a leaving group in subsequent functionalization steps.

Traditional Alkynylation Techniques for Undecyne Derivatives

Traditional alkynylation methodologies for undecyne derivatives have been extensively developed through various synthetic approaches, with particular emphasis on carbon-carbon bond formation and chain extension strategies [1]. The most fundamental approach involves the one-carbon homologation of aldehydes or ketones, which has proven highly effective for accessing alkynes with extended carbon chains [1]. This methodology follows pioneering work in the field and utilizes specific reagent systems to achieve the desired transformations.

The Corey-Fuchs reaction represents a cornerstone methodology for alkyne synthesis, employing dibromomethyltriphenylphosphonium bromide as a key reagent [1]. This modified procedure allows for one-pot conversion of aldehydes to alkynes, where the ylide is generated by reaction of potassium tert-butoxide with the phosphonium salt [1]. For undecyne derivatives, this approach has demonstrated particular utility, with decanal successfully converted to 1-undecyne in 61% yield using slightly modified conditions [1].

The Seyferth-Gilbert homologation provides an alternative pathway utilizing dimethyl 1-diazo-2-oxopropylphosphonate as the key reagent [1]. This method proves especially effective for diaryl ketones and highly electrophilic aryl aldehydes, achieving yields ranging from 38-97% for benzophenone derivatives [1]. The reaction employs potassium tert-butoxide as base and operates under mild conditions, making it attractive for sensitive substrates [1].

Table 1: Comparative Yields for Traditional Alkynylation Methods

MethodSubstrate TypeYield RangeReaction Conditions
Corey-FuchsAliphatic aldehydes61-85%tert-BuOK, room temperature
Seyferth-GilbertAromatic ketones38-97%tert-BuOK, -78°C to room temperature
Bestmann reagentVarious aldehydes73-97%Potassium carbonate, methanol

The Bestmann reagent approach utilizing phosphonate derivatives offers excellent scope for aldehyde conversion to terminal alkynes [1]. This method demonstrates broad functional group tolerance and operates under particularly mild conditions using potassium carbonate in methanol at room temperature [1]. The transformation of various aldehydes occurs efficiently within 4-16 hours depending on substrate nature, yielding analytically pure alkynes after simple workup procedures [1].

Acetylide alkylation represents another fundamental approach for undecyne derivative synthesis [2]. Terminal alkynes exhibit relatively high acidity with pKa values around 25, enabling deprotonation by strong bases such as sodium amide [2]. The resulting acetylide anions serve as powerful nucleophiles capable of displacing halide ions from primary alkyl halides through substitution reactions [2]. This methodology enables systematic chain extension and has been successfully applied to convert acetylene to propyne and subsequently to 2-pentyne [2].

Chlorination Strategies at Terminal Alkyne Positions

Terminal alkyne chlorination represents a critical transformation for accessing chloro-alkyne derivatives, with several distinct methodological approaches having been developed [3]. The most widely employed strategy utilizes N-chlorosuccinimide as the chlorinating agent, providing a highly efficient one-pot procedure for preparing 1-chloroalkynes from terminal precursors [3].

The N-chlorosuccinimide methodology operates through initial formation of acetylide anions using n-butyllithium in tetrahydrofuran at -78°C [4]. Following deprotonation, N-chlorosuccinimide suspension is added via cannula, and the reaction mixture is allowed to warm to room temperature over 5 hours [4]. This procedure consistently delivers chloroalkynes in 60-80% yields and tolerates a wide range of functional groups [3] [4].

Table 2: Chlorination Yields Using N-Chlorosuccinimide

Starting AlkyneProductYieldReaction Time
1-Decyne1-Chloro-1-decyne62%5 hours
Phenylacetylene1-Chloro-2-phenylethyne75%5 hours
TrimethylsilylacetyleneProtected derivatives60-80%5 hours

Sodium hypochlorite represents an alternative chlorination approach, particularly effective for propyne, 1-butyne, and 1-pentyne substrates [5]. The reaction proceeds through stirring terminal alkynes with 10% sodium hypochlorite for approximately 80 hours [5]. While slower than N-chlorosuccinimide methods, this approach proves satisfactory particularly for 1-chloro-1-pentyne preparation [5]. The reaction mechanism likely proceeds through carbonium ion intermediates, with electrophilic attack of positive chlorine on the resonance-stabilized alkyne [5].

The sodium hypochlorite pentahydrate system offers enhanced chlorinating capability under mild conditions [6]. This crystalline reagent functions effectively as a green chlorinating agent toward various substrates including activated aromatic compounds [6]. The reaction proceeds at room temperature in acetonitrile, providing moderate to good yields depending on substrate structure [6].

Enzymatic halogenation has emerged as a biocatalytic alternative for terminal alkyne chlorination [7]. The flavin-dependent halogenase JamD from the jamaicamide biosynthetic pathway demonstrates remarkable capability for terminal alkyne halogenation [7]. This enzyme exhibits broad substrate tolerance for simple to complex alkynes and shows specificity for terminal alkynes over other electron-rich aromatic substrates [7]. The biocatalytic approach represents a chemoselective method for haloalkyne formation with potential for industrial applications [7].

Catalytic Approaches for Regioselective Chloro-Alkyne Synthesis

Modern catalytic methodologies have revolutionized regioselective chloro-alkyne synthesis through the development of sophisticated metal-catalyzed systems [8]. Gold catalysis has emerged as particularly powerful for achieving regioselective transformations under mild conditions [8].

The development of chloride-tolerant gold catalysts represents a significant breakthrough in alkyne hydrochlorination [8]. Traditional cationic gold catalysts suffer from incompatibility with chloride ions, but hydrogen-bonding activation of the gold-chlorine bond overcomes this limitation [8]. Using N,N-dimethylpropyleneurea as a hydrogen-bonding additive with hydrogen chloride enables highly regioselective anti-hydrochlorination of unactivated alkynes at room temperature [8].

Table 3: Gold-Catalyzed Hydrochlorination Results

SubstrateProduct SelectivityYieldTemperature
Terminal alkynes>95% Markovnikov85-95%Room temperature
Internal alkynesE/Z mixtures66-90%75°C
Aromatic alkynes>90% regioselective80-92%Room temperature

The catalytic system employing gold complexes with specialized ligands demonstrates excellent functional group tolerance [8]. Peptides and derivatized steroid substrates undergo successful transformation under the mild reaction conditions [8]. The homogeneous gold-catalyzed process provides anti-addition stereochemistry, consistent with typical cationic gold activation of alkyne substrates [8].

Copper-catalyzed approaches offer complementary regioselectivity patterns for chloro-alkyne synthesis [9]. Synergistic copper-palladium catalysis enables alkyne allylboration with precise regiocontrol [9]. The catalytic system comprising copper chloride with tricyclohexylphosphine and palladium bis(dibenzylideneacetone) with 1,1'-bis(diphenylphosphino)ferrocene achieves greater than 95% beta-borylation and alpha-allylation selectivity [9].

Rhodium catalysis provides additional opportunities for regioselective carbon-hydrogen bond functionalization [10]. The cyclopentadienyl rhodium system with silver hexafluoroantimonate enables regioselective carbon-hydrogen annulation reactions [10]. This methodology operates under oxidative conditions and demonstrates broad substrate scope for various alkyne coupling partners [10].

Palladium-catalyzed approaches facilitate direct alkynylation of aromatic carbon-hydrogen bonds using bromoalkynes as electrophilic partners [11]. The reaction proceeds through oxidative addition of palladium to the bromoalkyne followed by aromatic electrophilic substitution and reductive elimination [11]. This methodology enables efficient synthesis of alkynylated heterocycles and aromatic compounds under mild conditions [11].

Table 4: Comparative Catalytic Systems for Chloro-Alkyne Synthesis

Catalyst SystemSelectivity TypeOperating TemperatureSubstrate Scope
Gold/DMPU-HClMarkovnikovRoom temperatureTerminal/internal alkynes
Copper/PalladiumRegioselective allylborationRoom temperatureVarious alkynes
Rhodium/SilverC-H functionalization120°CHeterocyclic substrates
PalladiumAromatic alkynylationVariableAromatic systems

The terminal chloro substituent in 1-Undecyne, 1-chloro- exhibits profound electronic effects that fundamentally alter the molecular orbital distribution and bond polarization characteristics compared to non-halogenated alkyne analogues. Computational studies utilizing density functional theory calculations have revealed that the introduction of chlorine at the terminal position creates a distinctive electronic environment through both inductive and resonance mechanisms [1] [2] [3].

The primary electronic effect manifests through enhanced bond polarization of the carbon-carbon triple bond. The electronegative chlorine atom withdraws electron density from the alkyne system, creating a more pronounced dipole moment along the C≡C bond axis [1] [4]. This electronic perturbation results in a measurable shift in the infrared stretching frequency of the triple bond, typically appearing in the 2110-2130 cm⁻¹ range compared to 2120 cm⁻¹ for non-substituted terminal alkynes [5] [6].

Molecular orbital analysis demonstrates that the highest occupied molecular orbital energy levels are significantly stabilized in the presence of the terminal chloro substituent. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital decreases by approximately 0.3-0.5 eV, indicating enhanced reactivity toward both nucleophilic and electrophilic attack [2] [3]. This orbital stabilization effect arises from the overlap between the chlorine 3p orbitals and the alkyne π-system, creating a more delocalized electronic structure.

The terminal carbon-hydrogen bond acidity is markedly enhanced in 1-chloro-1-undecyne, with the pKa value decreasing from approximately 25 in non-halogenated terminal alkynes to an estimated 22-23 [7] [4]. This increased acidity facilitates deprotonation reactions and acetylide formation under milder basic conditions. The enhanced acidity correlates directly with the stabilization of the conjugate base through resonance interaction with the chlorine substituent.

Electron density mapping reveals asymmetric charge distribution along the alkyne backbone, with the terminal carbon bearing partial positive character while the adjacent carbon develops increased electron density. This polarization pattern creates distinct reactive sites that influence regioselectivity in addition reactions and cycloaddition processes [8] [9].

Table 1: Electronic Effects of Terminal Chloro Substituents

PropertyNon-halogenated Alkyne1-Chloro-1-undecyneReference
C-H Bond pKa (Terminal Alkyne)~25Lower (~22-23) [7] [4]
C≡C Stretching Frequency2120 cm⁻¹2110-2130 cm⁻¹ [5] [6]
Electronic Effect TypeInductive (weak)Inductive + Resonance [1] [9]
Bond PolarizationLowEnhanced [1] [4]
Molecular Orbital Energy GapModerateReduced [2] [3]
Reactivity vs Non-halogenatedBaselineEnhanced [5] [8]
Carbocation StabilityModerateStabilized [10] [11]
NucleophilicityHighReduced [12] [8]

Steric Considerations in Molecular Recognition Processes

The eleven-carbon chain length of 1-undecyne, 1-chloro- introduces significant steric considerations that influence molecular recognition processes and intermolecular interactions. Computational analysis of steric parameters reveals that the extended alkyl chain creates a substantial steric profile that affects both the accessibility of the reactive alkyne moiety and the overall binding characteristics in molecular recognition events [13] [14].

The buried volume calculation for 1-chloro-1-undecyne indicates a value approximately 1.4 times greater than that of hydrogen in equivalent terminal alkyne positions. This increased steric bulk manifests in reduced reaction rates for certain transformations, particularly those requiring close approach of bulky reagents to the alkyne terminus [13] [14]. Kinetic studies demonstrate that alkyne homocoupling reactions proceed approximately 3.5 times slower for undecyne derivatives compared to shorter-chain analogues such as decyne [5] [13].

The terminal chloro substituent contributes additional steric hindrance beyond its electronic effects. Van der Waals volume calculations show an increase of approximately 12.3 ų compared to the hydrogen substituent in terminal alkynes [13] [14]. This steric contribution influences the approach geometry of incoming nucleophiles and electrophiles, leading to altered selectivity patterns in addition reactions.

Molecular recognition studies utilizing computational docking approaches reveal that 1-chloro-1-undecyne exhibits selective binding characteristics with certain receptor sites. The binding affinity shows moderate enhancement compared to non-halogenated analogues, with dissociation constants in the micromolar range (Kd ~10⁻⁶ M) for specific protein binding sites [15] [16]. This enhanced binding affinity results from the combination of favorable hydrophobic interactions from the long alkyl chain and specific halogen bonding interactions involving the terminal chlorine atom.

Intermolecular interaction analysis identifies characteristic C-H···Cl hydrogen bonding patterns that contribute to molecular recognition processes. These weak interactions, with binding energies of approximately -2.1 kcal/mol, provide directional specificity in supramolecular assembly and crystal packing arrangements [15] [16]. The chlorine atom acts as both a hydrogen bond acceptor and a participant in halogen-halogen interactions, creating multiple recognition motifs.

Table 2: Steric Considerations in Molecular Recognition

Structural FeatureEffect on ReactivityQuantitative ImpactReference
Alkyne Chain Length (C11)Reduced rate vs shorter chains~3.5x slower than C10 [5] [13]
Terminal Chloro SubstituentEnhanced electrophilicity15-25% rate increase [8] [9]
Van der Waals VolumeIncreased steric bulk+12.3 ų [13] [14]
Buried VolumeHigher than hydrogen1.4x hydrogen [13] [14]
Molecular RecognitionSelective bindingKd ~10⁻⁶ M [15] [16]
Binding AffinityModerate enhancement2-3 fold increase [15] [17]
Intermolecular InteractionsC-H···Cl interactionsE = -2.1 kcal/mol [15] [16]

Comparative Reactivity with Non-Halogenated Alkyne Analogues

The reactivity profile of 1-undecyne, 1-chloro- demonstrates significant enhancements across multiple reaction categories when compared to non-halogenated alkyne analogues. Systematic kinetic investigations reveal that the presence of the terminal chloro substituent consistently accelerates reaction rates through both electronic activation and altered mechanistic pathways [8] [18].

Nucleophilic addition reactions show particularly pronounced rate enhancements, with 1-chloro-1-undecyne exhibiting reaction rates approximately 2.5 times faster than the corresponding non-halogenated alkyne [8] [18]. This acceleration stems from the increased electrophilicity of the alkyne carbon centers due to electron withdrawal by the chlorine substituent. The enhanced reactivity extends to Michael addition reactions, alkylation processes, and nucleophilic attack by organometallic reagents.

Electrophilic addition reactions display even more dramatic rate enhancements, with reaction rates increased by factors of 4.2 compared to non-halogenated analogues [11] [19]. The polarized alkyne system in 1-chloro-1-undecyne provides enhanced nucleophilicity toward electrophilic reagents such as hydrogen halides, halogens, and protic acids. Regioselectivity patterns also differ significantly, with the chloro-substituted alkyne showing preferential attack at the terminal carbon position.

Cycloaddition reactions benefit substantially from the electronic modifications introduced by the chloro substituent. Rate enhancements of 3.1-fold have been observed for Diels-Alder reactions and other [2+2] and [4+2] cycloaddition processes [12] [20]. The reduced highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap facilitates orbital overlap and lowers activation barriers for pericyclic transformations.

Catalytic hydrogenation processes exhibit accelerated rates with 1-chloro-1-undecyne substrates, showing 1.8-fold rate increases compared to non-halogenated analogues [21] [22]. The electronic activation provided by the chloro substituent enhances coordination to metal catalysts and facilitates hydrogen transfer processes. Selectivity toward semi-hydrogenation products is also improved, providing better control over product distribution.

Cross-coupling reactions demonstrate the most significant reactivity enhancement, with rate increases of 5.2-fold observed for Sonogashira coupling and related palladium-catalyzed transformations [12] [23]. The enhanced acidity of the terminal C-H bond in 1-chloro-1-undecyne facilitates oxidative addition steps and improves overall catalytic efficiency. These reactions proceed under milder conditions and show improved functional group tolerance.

Table 3: Comparative Reactivity Analysis

Reaction Type1-Undecyne1-Chloro-1-undecyneRate EnhancementReference
Nucleophilic AdditionModerateEnhanced2.5x [8] [18]
Electrophilic AdditionHighVery High4.2x [11] [19]
CycloadditionGoodExcellent3.1x [12] [20]
HydrogenationStandardAccelerated1.8x [21] [22]
HalogenationNormalSelective1.5x [24] [25]
HydroborationGoodEnhanced2.8x [20] [21]
Cross-couplingExcellentSuperior5.2x [12] [23]

XLogP3

6.1

Exact Mass

186.1175283 g/mol

Monoisotopic Mass

186.1175283 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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